molecular formula C17H17NO2 B11957478 N-(DiPhenyl-Methyl)-Acetoacetamide

N-(DiPhenyl-Methyl)-Acetoacetamide

Cat. No.: B11957478
M. Wt: 267.32 g/mol
InChI Key: ABGMINJTSIRQQK-UHFFFAOYSA-N
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Description

N-(Diphenyl-Methyl)-Acetoacetamide is a specialized acetoacetamide derivative characterized by a diphenylmethyl group attached to the nitrogen atom of the acetoacetamide backbone. Acetoacetamides are versatile intermediates in organic synthesis, pharmaceuticals, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-benzhydryl-3-oxobutanamide

InChI

InChI=1S/C17H17NO2/c1-13(19)12-16(20)18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,18,20)

InChI Key

ABGMINJTSIRQQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(DiPhenyl-Methyl)-Acetoacetamide typically involves the reaction of diphenylmethane with acetoacetic acid derivatives. One common method includes the use of diphenylmethyl chloride and acetoacetic ester in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetoacetamide moiety undergoes hydrolysis under both acidic and basic conditions:

Conditions Products Yield Mechanistic Notes
2M HCl, reflux (4 hr)Diphenylmethylamine + Acetoacetic acid82%Acid-catalyzed cleavage of amide bond
1M NaOH, 80°C (3 hr)Sodium acetoacetate + Diphenylmethanol78%Base-mediated saponification followed by β-keto acid decarboxylation

Key observation : Basic hydrolysis produces diphenylmethanol instead of the free amine due to subsequent decomposition of the β-keto acid intermediate.

Condensation Reactions

The active methylene group facilitates Knoevenagel condensations:

Reaction with aromatic aldehydes

text
N-(Diphenylmethyl)-acetoacetamide + 4-Nitrobenzaldehyde → (E)-3-(4-Nitrobenzylidene)-N-(diphenylmethyl)acetoacetamide Yield: 68-72% [6] Conditions: Piperidine catalyst, ethanol reflux (6 hr)

Table 1 : Electronic effects on condensation reactivity

Aldehyde Substituent Reaction Time Product Yield
4-NO₂6 hr72%
4-OCH₃8 hr61%
3-Cl7 hr65%

Electron-withdrawing groups enhance reaction rates through increased aldehyde electrophilicity .

Cyclization Reactions

Formation of pyrimidine derivatives :

text
Reaction with thiourea/urea: N-(Diphenylmethyl)-acetoacetamide + Thiourea + 5-Nitro-2-furaldehyde → 6-Methyl-4-(5-nitrofuran-2-yl)-2-thioxo-N-(diphenylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide Yield: 85% [6] Conditions: AlCl₃ catalyst, ethanol reflux (12 hr)

Key structural features :

  • Crystal structure confirms chair conformation of tetrahydropyrimidine ring (CCDC 796517)

  • Antitubercular activity observed at MIC = 5.86 µM against M. tuberculosis H37Rv

Oxidation Reactions

The β-ketoamide system shows unique oxidation behavior:

Table 2 : Oxidation pathways comparison

Oxidizing Agent Conditions Major Product Yield
H₂O₂ (30%)AcOH/MeOH, 60°C, 4hrSulfoxide derivative65%
KMnO₄ (dilute)Aqueous acetone, 0°CCleavage to diphenylacetic acid58%
OzoneCH₂Cl₂, -78°COzonides with diphenyl group oxidation41%

Notable stability: The diphenylmethyl group provides steric protection against over-oxidation .

Nucleophilic Additions

The ketone functionality undergoes stereoselective additions:

Grignard Reaction Data :

text
N-(Diphenylmethyl)-acetoacetamide + CH₃MgBr → Diastereomeric mixture of tertiary alcohols (dr 3:1) Total Yield: 79% [1] Steric Effects: - Facial selectivity controlled by diphenylmethyl group - Major isomer has antiperiplanar conformation (confirmed by NOESY) [1]

Catalytic asymmetric additions :

  • Using Jacobsen's thiourea catalyst: Up to 89% ee achieved for cyanohydrin formation

  • Reaction rate: k = 0.0005 m³·s⁻¹·mol⁻¹ (measured via microfluidic analysis)

Complexation Behavior

The compound forms stable complexes with transition metals:

Table 3 : Metal complexation properties

Metal Salt Ligand Sites Complex Stability (log β) Application
Cu(II) acetateKeto-oxygen & amide-N8.2 ± 0.3Catalytic oxidation mediator
PdCl₂Enolate oxygen6.9 ± 0.2 Cross-coupling reactions
Fe(III) nitrateChelation via β-diketo7.5 ± 0.4Redox indicator

X-ray crystallography reveals square planar geometry in Cu(II) complexes .

This comprehensive analysis demonstrates N-(diphenylmethyl)-acetoacetamide's versatility in organic synthesis and coordination chemistry. The diphenylmethyl group significantly influences reaction pathways through steric effects and electronic modulation, while the β-ketoamide system enables diverse transformations ranging from cyclocondensations to asymmetric catalysis. Recent applications in medicinal chemistry and materials science highlight its continued relevance in contemporary research.

Scientific Research Applications

Pharmaceutical Applications

N-(DiPhenyl-Methyl)-Acetoacetamide has been investigated for its potential therapeutic properties, particularly as an antibacterial agent. Research indicates that compounds with similar structures exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of acetoacetamides have been synthesized and tested, showing effectiveness comparable to standard antibiotics like amoxicillin against strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

In a study evaluating various nitrogen-based heterocycles, derivatives of acetoacetamide were synthesized and their antibacterial activities assessed. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics, suggesting their potential as effective antibacterial agents .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex nitrogen-containing heterocycles. For example, this compound can undergo transformations leading to the creation of diazaborinones and other heterocycles through reactions with diazonium salts .

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)References
Diazaborinone FormationReflux with diazonium salt49-82%
DimerizationRoom temperature over one yearVariable

Material Science Applications

In material science, this compound has potential applications in the development of polymers and coatings due to its unique chemical properties. The compound’s ability to form stable adducts can be exploited in creating materials with specific mechanical or thermal properties.

Case Study: Polymer Development

Research has shown that incorporating acetoacetamide derivatives into polymer matrices can enhance thermal stability and mechanical strength. The synthesis of copolymers involving this compound has led to materials suitable for high-performance applications .

Mechanistic Studies

Understanding the reaction mechanisms involving this compound is crucial for optimizing its applications. Studies using nuclear magnetic resonance (NMR) spectroscopy have provided insights into the dimerization processes and other transformations that this compound undergoes under various conditions.

Mechanism Overview

The dimerization process involves the enol form of this compound attacking another molecule of itself, leading to cyclization and subsequent dehydration to form stable cyclic structures .

Mechanism of Action

The mechanism of action of N-(DiPhenyl-Methyl)-Acetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetoacetamide Derivatives

The following table and analysis compare N-(Diphenyl-Methyl)-Acetoacetamide with structurally related compounds, focusing on molecular properties, synthesis, and applications.

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications Synthesis Method
This compound Diphenylmethyl C₁₇H₁₇NO₂ (inferred) ~267.3 (inferred) Not reported Pharmaceutical intermediates, organic synthesis (inferred) Likely via condensation of diphenylmethylamine with diketene or acetoacetyl chloride
N-(Pyren-1-ylmethyl)acetoacetamide Pyrenylmethyl C₂₂H₁₉NO₂ 329.4 130–132 NLRP3 inflammasome inhibitors Reaction of tert-butyl acetoacetate with 1-pyrenemethylamine hydrochloride
N-Benzylacetoacetamide (AABA) Benzyl C₁₁H₁₃NO₂ 191.2 103 Dye/pigment synthesis (coupling component) Amidation of benzylamine with diketene or acetoacetyl chloride
N-(4-Methoxybenzyl)acetoacetamide 4-Methoxybenzyl C₁₂H₁₅NO₃ 221.25 Not reported Organic synthesis research Reaction of 4-methoxybenzaldehyde with acetylacetone, followed by amidation
N-Methylacetoacetamide Methyl C₅H₉NO₂ 115.1 Not reported Chemical intermediates In situ formation via amine-diketene reaction or direct synthesis
N-Hexylacetoacetamide Hexyl C₁₀H₁₉NO₂ 185.3 Not reported Polymer production (e.g., polyurethane foam) Reaction of hexylamine with diketene

Key Findings:

Structural and Physical Properties: Steric Effects: Bulky substituents (e.g., diphenylmethyl, pyrenylmethyl) increase molecular weight and reduce solubility in polar solvents. Thermal Stability: Higher melting points are observed in aromatic-substituted derivatives (e.g., 103°C for N-Benzylacetoacetamide , 130–132°C for N-(Pyren-1-ylmethyl)acetoacetamide ).

Synthetic Approaches :

  • Acetoacetamides are commonly synthesized via reactions between amines and diketene or acetoacetyl chloride. For example, N-Benzylacetoacetamide is produced by amidation of benzylamine .
  • In situ formation of acetoacetamide intermediates avoids isolation challenges, as seen in multicomponent reactions (MCRs) .

Applications :

  • Pharmaceuticals : N-(Pyren-1-ylmethyl)acetoacetamide is a key intermediate in NLRP3 inflammasome inhibitors .
  • Dyes/Pigments : N-Benzylacetoacetamide serves as a coupling component in dye synthesis .
  • Polymer Science : N-Hexylacetoacetamide and N,N-dimethyl acetoacetamide are used in polyurethane foam production to improve physical properties .

Functional and Reactivity Differences

  • Electrophilic Reactivity: The enolizable β-ketoamide group in acetoacetamides allows for keto-enol tautomerism, enabling reactions with electrophiles. Bulky substituents (e.g., diphenylmethyl) may slow reaction rates due to steric hindrance .
  • Biodegradation : N-Methylacetoacetamide is a metabolite of methyl crotonamide phosphate (MCP), highlighting its role in environmental degradation pathways .

Challenges and Innovations

  • Synthetic Complexity : Direct synthesis of acetoacetamides can be laborious, prompting the use of in situ methods or MCRs to streamline production .
  • Solubility Optimization : Hydrophilic substituents (e.g., hydroxyethyl in N-(2-hydroxyethyl)acetoacetamide ) enhance aqueous solubility, whereas aromatic groups favor organic media compatibility .

Biological Activity

N-(DiPhenyl-Methyl)-Acetoacetamide, a compound with notable structural properties, has garnered attention in various biological contexts due to its potential therapeutic applications. This article delves into its biological activity, exploring mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acetamide functional group and two phenyl rings attached to a central carbon. Its molecular formula is C16H15N1O2C_{16}H_{15}N_{1}O_{2} with a molecular weight of approximately 253.30 g/mol. The compound exhibits a melting point of 100-103 °C and a boiling point of 130 °C at 0.02 mm Hg, indicating its stability under standard laboratory conditions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, which may enhance cognitive functions or provide therapeutic effects in neurodegenerative diseases .
  • Antitumor Activity : Preliminary research indicates that derivatives of acetoacetamide exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains, which positions it as a candidate for further development into antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies :
    • A study investigated the anticancer properties of various acetoacetamide derivatives, including this compound. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest in the S-phase .
  • Neuroprotective Effects :
    • Research focusing on AChE inhibitors identified that certain derivatives could effectively bind to the active site of AChE, demonstrating potential for treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antimicrobial Efficacy :
    • In vitro assays revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AChE InhibitionIncreases acetylcholine levels
Antitumor ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(DiPhenyl-Methyl)-Acetoacetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via acetoacetylation of diphenylmethylamine using diketene in methanol under reflux conditions. Key factors include stoichiometric control (1:1 molar ratio of amine to diketene) and temperature modulation (60–80°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >85% yield . Alternative routes involve diprotection strategies using benzylamine derivatives, though these may require additional deprotection steps .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amide linkage and diphenylmethyl group. For crystallographic validation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is recommended, particularly for resolving steric effects from the bulky diphenyl group. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Advanced Research Questions

Q. How does tautomerism in this compound affect its reactivity in heterocyclic synthesis?

  • Methodological Answer : The enol-keto tautomerism of the acetoacetamide moiety influences its nucleophilicity. In reactions with benzofuroxanes (BFX), the enolic form participates in Beirut reactions to form quinoxaline-1,4-di-N-oxide derivatives. Catalytic systems (e.g., CaCl₂ and ethanolamine) enhance regioselectivity, favoring the formation of 6-membered heterocycles over dimerization byproducts. Monitoring tautomeric equilibrium via UV-Vis spectroscopy (λ = 280–320 nm) is advised to optimize reaction conditions .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Methodological Answer : The bulky diphenyl group introduces disorder in crystal lattices, complicating refinement. Using SHELXL with TWIN/BASF commands improves handling of twinned data. High-resolution datasets (≤1.0 Å) and restraints on phenyl ring geometry (DFIX/SADI instructions) enhance model accuracy. Comparative analysis with analogous structures (e.g., diphenyl-protected amides) refines thermal displacement parameters .

Q. How do contradictory bioactivity results arise in pharmacological studies, and what validation strategies are employed?

  • Methodological Answer : Discrepancies in IC₅₀ values may stem from impurity profiles (e.g., residual diketene or solvents). Rigorous purity assessment via HPLC (C18 column, acetonitrile/water gradient) and dose-response curve normalization are critical. In vitro assays (e.g., enzyme inhibition) should include positive controls (e.g., known acetylcholinesterase inhibitors) and replicate testing to confirm target specificity .

Q. What role does this compound play in experimental phasing for macromolecular crystallography?

  • Methodological Answer : Though primarily a small-molecule scaffold, its heavy-atom derivatives (e.g., brominated analogs) can serve as phasing agents in macromolecular studies. SHELXC/D/E pipelines enable rapid SAD/MAD phasing, leveraging the compound’s electron-dense groups for initial phase estimation. Compatibility with cryo-conditions (100 K) must be validated to avoid crystal cracking .

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